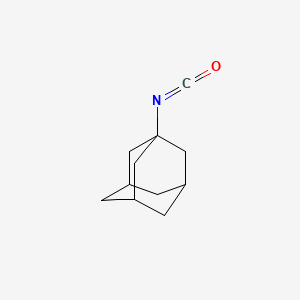

1-Adamantyl isocyanate

描述

Historical Context of Isocyanate Chemistry and Adamantane (B196018) Derivatives

Isocyanate chemistry, characterized by the highly reactive -N=C=O functional group, has been a cornerstone of industrial and synthetic chemistry for over a century. wikipedia.orgdoxuchem.com Isocyanates are well-established precursors for a vast array of compounds, most notably polyurethanes, which are synthesized through their reaction with polyols. wikipedia.orgdoxuchem.com The industrial production of isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), typically involves the reaction of amines with phosgene (B1210022), a hazardous process requiring stringent safety measures. wikipedia.orgwikipedia.org Over the years, alternative laboratory-scale synthetic routes have been developed, including the Curtius, Schmidt, and Lossen rearrangements, which generate isocyanates from acyl azides or carboxylic acids. wikipedia.orgresearchgate.net

Parallel to the advancements in isocyanate chemistry, the field of adamantane chemistry began to take shape. Adamantane (C₁₀H₁₆), a tricyclic alkane with a cage-like structure resembling a single unit of a diamond crystal lattice, was first discovered in petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek. worldscientific.comwikipedia.orgworldscientific.com Its unique, rigid, and virtually strain-free structure garnered significant interest. worldscientific.comworldscientific.com The first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. worldscientific.comwikipedia.org This breakthrough paved the way for the synthesis and investigation of a multitude of adamantane derivatives, which have since found applications in materials science, lubricants, and pharmaceuticals. wikipedia.orgmdpi.com

The synthesis of 1-adamantyl isocyanate itself can be achieved through several methods. A common laboratory preparation involves the Curtius rearrangement of adamantane-1-carboxylic acid. researchgate.net This process typically involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by a reaction with sodium azide (B81097) to form an acyl azide, which then rearranges to the isocyanate. researchgate.net A one-step method has also been developed where the intermediate acid chloride is not isolated, improving the efficiency of the synthesis with yields reported between 83–94%. researchgate.net Another route is the reaction of 1-aminoadamantane hydrochloride with phosgene or its safer equivalent, triphosgene (B27547). researchgate.net Additionally, the conversion of 1-adamantyl azide to this compound can be facilitated by transition metal complexes. acs.org

Significance of the Adamantyl Moiety in Organic Compounds

The incorporation of the adamantyl group into organic molecules imparts a unique set of properties that are highly desirable in various fields, particularly in medicinal chemistry and materials science. publish.csiro.auresearchgate.net The adamantane cage is characterized by its rigidity, high symmetry, and significant lipophilicity. researchgate.netmdpi.compensoft.net

Key Properties Conferred by the Adamantyl Group:

| Property | Description | Significance in Research |

| Lipophilicity | The bulky, hydrocarbon-rich structure of adamantane significantly increases the fat-solubility of a molecule. | This can enhance the ability of a drug candidate to cross cell membranes and the blood-brain barrier. pensoft.net |

| Rigidity and Steric Hindrance | The rigid, three-dimensional cage structure provides a predictable and bulky scaffold. | This can be used to control the orientation of functional groups, leading to optimized and selective interactions with biological targets like enzymes or receptors. publish.csiro.auresearchgate.net It can also protect nearby functional groups from metabolic degradation, increasing a drug's stability and half-life. publish.csiro.au |

| Biocompatibility | The adamantane structure is generally well-tolerated in biological systems. | This makes it a suitable component for designing new therapeutic agents. mdpi.com |

| Thermal Stability | The stable, cage-like structure contributes to the overall thermal stability of the molecule. | This is an advantageous property in the development of robust materials and polymers. wikipedia.org |

These properties have led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine, the anti-diabetic vildagliptin, and memantine (B1676192) for the treatment of Alzheimer's disease. mdpi.comresearchgate.net The adamantyl group's ability to serve as a hydrophobic anchor and a rigid scaffold makes it a powerful tool for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. publish.csiro.au

Overview of Research Directions for this compound

The combination of the reactive isocyanate group and the bulky, lipophilic adamantyl moiety makes this compound a versatile reagent in several areas of chemical research. Its applications range from the synthesis of potential new drugs to the creation of advanced materials.

One major area of research is its use as a building block for synthesizing a variety of urea (B33335) derivatives. nih.gov The isocyanate group readily reacts with primary and secondary amines to form stable urea linkages. smolecule.com This reaction has been employed to create libraries of adamantyl-urea compounds for screening as potential therapeutic agents. For instance, researchers have synthesized 1-adamantyl-3-heteroaryl ureas as potential anti-tuberculosis agents that target the MmpL3 membrane transporter. nih.gov Other studies have focused on adamantyl-phenylsulfonamide ureas and other derivatives as potential enzyme inhibitors. nih.govsigmaaldrich.com

Another significant research direction is in the field of nanotechnology. This compound is used to functionalize the surface of nanoparticles. smolecule.comsigmaaldrich.com Through a "click" reaction with thiol groups present on the nanoparticle surface (thiol-isocyanate reaction), a stable covalent bond is formed, attaching the adamantyl groups to the nanoparticle. smolecule.com This surface modification can alter the properties of the nanoparticles, such as their biocompatibility and cellular uptake, which is crucial for applications in drug delivery and materials science. smolecule.com

Furthermore, this compound serves as a precursor for developing inhibitors of specific enzymes. smolecule.com For example, it is a key starting material for the synthesis of 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA), an inhibitor of soluble epoxide hydrolase, an enzyme involved in metabolic processes. smolecule.comsigmaaldrich.com The adamantyl group's ability to fit into hydrophobic pockets of enzymes makes it an attractive component in the design of potent and selective inhibitors. scispace.com The compound is also utilized in the synthesis of adamantane carboxamides, which have been identified as inhibitors of the Ebola virus glycoprotein. acs.org

Summary of Research Applications for this compound:

| Research Area | Application of this compound | Example Compounds/Systems |

| Medicinal Chemistry | Synthesis of urea-based enzyme inhibitors and potential therapeutics. | 1-Adamantyl-3-heteroaryl ureas (anti-tuberculosis), 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA), Adamantane carboxamides (anti-Ebola). nih.govsigmaaldrich.comacs.org |

| Nanotechnology | Surface functionalization of nanoparticles. | Adamantyl-functionalized nanoparticles via thiol-isocyanate reactions. smolecule.com |

| Organic Synthesis | A versatile building block for more complex organic molecules. | Synthesis of 1-adamantan-1-yl-3-(hydroxyalkyl)ureas and other derivatives. sigmaaldrich.com |

| Materials Science | Incorporation into polymers to enhance thermal stability and other properties. | Adamantane-containing polymers. wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

1-isocyanatoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366127 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-25-0 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Adamantyl Isocyanate

Classical Synthetic Routes to Adamantyl-Containing Isocyanates

The traditional and most frequently employed methods for preparing 1-adamantyl isocyanate are phosgenation and the Curtius rearrangement. researchgate.netresearchgate.net These methods are well-documented and offer reliable pathways to the target compound.

Phosgenation of 1-Aminoadamantane Hydrochloride

A common industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). In the case of this compound, this involves the treatment of 1-aminoadamantane hydrochloride with phosgene or a phosgene equivalent like triphosgene (B27547). researchgate.netresearchgate.net This reaction is typically carried out in an inert solvent. The amine initially reacts with phosgene to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.govtestbook.com This reaction is a key method for producing this compound from adamantane-1-carboxylic acid and its derivatives. researchgate.netmdpi.com The rearrangement is believed to be a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org

The necessary precursor, 1-adamantyl acyl azide, can be generated from adamantanecarboxylic acid. One approach involves the use of diphenylphosphoryl azide (DPPA), which facilitates the direct conversion of the carboxylic acid to the corresponding acyl azide. orgsyn.org Alternatively, the carboxylic acid can be converted to its acid chloride, which is then reacted with an azide salt, such as sodium azide, to form the acyl azide. mdpi.commdpi.com

A more streamlined approach involves a one-step process where the carboxylic acid is directly converted to the isocyanate without the isolation of the intermediate acyl azide. This can be achieved by reacting the carboxylic acid with reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide. orgsyn.org In some variations, a catalyst such as zinc(II) triflate is used to facilitate the rearrangement at lower temperatures. orgsyn.orgsci-hub.se Another one-step method involves the reaction of the carboxylic acid with thionyl chloride to form the acid chloride in situ, which then reacts with sodium azide in boiling toluene (B28343). In this process, the formation of the acyl azide and its subsequent rearrangement to the isocyanate occur concurrently, providing high yields of the final product. researchgate.netresearchgate.net

| Starting Material | Reagents | Key Features | Yield (%) |

| Adamantanecarboxylic acid | Di-tert-butyl dicarbonate, Sodium azide, Tetrabutylammonium bromide, Zinc(II) triflate | One-pot synthesis, mild conditions. | High |

| Adamantanecarboxylic acid | Thionyl chloride, Sodium azide | In situ acid chloride formation, concurrent azide formation and rearrangement. | 83-94 |

This table summarizes one-step Curtius reaction methodologies for the synthesis of this compound.

A widely used and reliable method for synthesizing this compound is a two-step procedure involving the initial conversion of adamantanecarboxylic acid to its corresponding acid chloride. researchgate.net This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comnih.gov The isolated adamantane-1-carbonyl chloride is then reacted with sodium azide. The resulting acyl azide undergoes the Curtius rearrangement upon heating to yield this compound. mdpi.comnih.gov This method allows for the purification of the intermediate acid chloride, which can lead to a cleaner final product.

| Step | Reactants | Reagents | Product |

| 1 | Adamantanecarboxylic acid | Thionyl chloride | Adamantane-1-carbonyl chloride |

| 2 | Adamantane-1-carbonyl chloride | Sodium azide | This compound |

This table outlines the two-step Curtius reaction process for synthesizing this compound via an intermediate acid chloride.

Reaction of 1-Bromoadamantane (B121549) with Silver Nitrocyanamide

An alternative, though less common, synthetic route to this compound involves the reaction of 1-bromoadamantane with silver nitrocyanamide. researchgate.netrsc.org In this reaction, the tertiary alkyl halide is converted to the corresponding isocyanate. rsc.org The reaction proceeds through an intermediate alkylnitrocyanamide which then thermolyses to form the isocyanate. rsc.org This method provides a pathway to the isocyanate from a different class of adamantane (B196018) precursors.

Cleavage of 1,3-Dehydroadamantane in Sulfuric Acid with Sodium Cyanate (B1221674)

An alternative method for synthesizing this compound involves the cleavage of 1,3-dehydroadamantane. researchgate.netresearchgate.netresearchgate.net This reaction is carried out in sulfuric acid in the presence of sodium cyanate. researchgate.netresearchgate.netresearchgate.net This approach is noted as an alternative to more common methods like the Curtius rearrangement or those involving phosgene. researchgate.netresearchgate.netresearchgate.net

A related convenient and efficient one-step procedure has been developed for the synthesis of this compound from 1,3-dehydroadamantane by reacting it with isocyanic acid under mild conditions. researchgate.net

Thermolysis of 2-(Adamantan-1-yl)-5-methyl-1,3-oxothiolane

The thermolysis of 2-(adamantan-1-yl)-5-methyl-1,3-oxothiolane is another reported synthetic route to this compound. researchgate.netresearchgate.netresearchgate.net This method is also cited as an alternative to the more conventional synthetic pathways. researchgate.netresearchgate.netresearchgate.net

Modern and Advanced Synthetic Approaches

Flow chemistry presents a safe and environmentally friendly continuous process for producing isocyanates. google.com This methodology can be particularly advantageous for reactions involving potentially hazardous intermediates, such as the Curtius rearrangement, by improving reaction safety and kinetics. google.com While the direct application to this compound is not explicitly detailed in the provided search results, the general principles of flow chemistry for isocyanate synthesis are well-established. google.com For instance, a flow process can involve mixing an acyl hydrazide with nitrous acid to form an acyl azide, which is then subjected to heating in an organic solvent to yield the isocyanate. google.com High-yielding flow synthesis has been demonstrated for various macrocyclic compounds derived from isocyanates. acs.org

Palladium-catalyzed carbonylative reactions represent a modern approach to isocyanate synthesis. chinesechemsoc.org One such strategy involves a process that combines hydroaminocarbonylation with a Lossen rearrangement to generate alkenyl isocyanates, which can then be used to synthesize various nitrogen-containing heterocycles. chinesechemsoc.org This method avoids the use of potentially explosive azides or harsh hypervalent iodine reagents often associated with other rearrangements like the Curtius or Hofmann rearrangements. chinesechemsoc.org While the direct synthesis of this compound using this specific palladium-catalyzed Lossen rearrangement is not explicitly described, the general applicability of palladium catalysis in isocyanate and carbamate (B1207046) synthesis is well-documented. mit.eduresearchgate.net For example, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate can produce aryl isocyanates in situ. mit.edu

A sophisticated method for the synthesis of this compound (AdNCO) involves a metal-ligand cooperative nitrene group transfer. This process utilizes a cobalt-silyl (Co-Si) moiety to catalyze the reaction between adamantyl azide (AdN₃) and carbon monoxide (CO). rsc.orgresearchgate.net The reaction proceeds through the reversible insertion of a nitrene group into the Co-Si bond. rsc.org This approach is notable because it avoids CO poisoning of the catalyst, a common issue in other metal-catalyzed carbonylation reactions. nsf.gov

Under photolysis conditions, this catalytic system successfully converts AdN₃ to AdNCO. rsc.org This method has shown significant improvement in catalytic efficiency compared to related systems. For instance, one study reported achieving up to 22 turnovers, although the conversion stalled at 60% after 2 hours with a reduced catalyst loading. researchgate.netnsf.gov The identity of the resulting adamantyl isocyanate coordinated to the cobalt-silicon complex has been confirmed by X-ray crystallography. researchgate.net

Table 1: Catalytic Performance in Nitrene Group Transfer

| Catalyst System | Substrate | Product | Turnovers | Yield | Conditions | Reference |

|---|---|---|---|---|---|---|

| Cobalt-Silyl Complex | Adamantyl Azide | This compound | 22 | 55% (in 30 min) | 2.5 mol% catalyst | researchgate.netnsf.gov |

| Lee's Cobalt Dicarbonyl | Adamantyl Azide | This compound | 5 | 33% | 9 h, photolysis | researchgate.netnsf.gov |

This table is generated based on comparative data mentioned in the referenced articles and may not represent a direct head-to-head study under identical conditions.

While focused on isocyanides, some green chemistry methodologies could potentially be adapted for isocyanate synthesis, or they provide a framework for developing more environmentally benign processes. The search for sustainable methods for isocyanate production is driven by the desire to avoid hazardous reagents like phosgene. rsc.orgrsc.org

A notable green method for the synthesis of 1-adamantyl isocyanide involves the dehydration of 1-adamantyl formamide (B127407). rsc.org This large-scale synthesis (0.5 mol) uses phosphorus oxychloride and triethylamine (B128534) in dichloromethane (B109758) and achieves a high yield of 97%. rsc.org The process is rapid, taking less than 15 minutes, and utilizes column chromatography for purification. rsc.org While this specific reaction yields an isocyanide, the principles of using readily available starting materials and minimizing reaction times are central to green chemistry and could inform the development of greener isocyanate syntheses.

Another approach focuses on developing single-step methods that avoid highly toxic compounds. For instance, a novel one-step synthesis of 1-(1-isocyanoethyl)adamantane from the corresponding amine using chloroform (B151607) and potassium tert-butoxide has been developed, achieving a 92% yield. mdpi.com This method is presented as a safer and more efficient alternative to two-step processes involving toxic reagents like phosphorus oxychloride or triphosgene. mdpi.com

The overarching goal in green chemistry is to develop innovative and sustainable methods that emphasize safety, efficiency, and selectivity. rsc.org This includes exploring biomass-based feedstocks and eliminating the use of phosgene in isocyanate production. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dehydroadamantane |

| Sulfuric acid |

| Sodium cyanate |

| 2-(Adamantan-1-yl)-5-methyl-1,3-oxothiolane |

| Adamantyl azide |

| Carbon monoxide |

| 1-Adamantyl isocyanide |

| 1-Adamantyl formamide |

| Phosphorus oxychloride |

| Triethylamine |

| Dichloromethane |

| 1-(1-Isocyanoethyl)adamantane |

| Chloroform |

| Potassium tert-butoxide |

| Isocyanic acid |

| Sodium cyanate |

| Aryl chlorides |

| Aryl triflates |

| Cobalt-silyl complex |

| Adamantyl azide |

| Phosgene |

| Triphosgene |

| 1-Bromoadamantane |

| Silver salt of nitrocyanamide |

| 1-Aminoadamantane hydrochloride |

| Adamantane-1-carboxylic acid |

| Phenyl isothiocyanate |

| Potassium thiocyanate |

| Trimethylsilyl isothiocyanate |

| Carbon disulfide |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane |

| Adamantanoic acids |

| Thionyl chloride |

| Sodium azide |

| (3-Fluoroadamantan-1-yl)methyl isocyanate |

| 1-(Isocyanato(phenyl)methyl)adamantane |

| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane |

| Phenylacetic acid ethyl ester |

| 3,5-Dimethyl-1,3-dehydroadamantane |

| trans-4-Amino-(cyclohexyloxy)benzoic acid |

| 1-Isothiocyanatoadamantane |

| 1-Aminoadamantane |

| Adamantyl acetic acid chloride |

Synthesis of Isomeric Adamantyl Isocyanates

The synthesis of 2-adamantyl isocyanate, an isomer of the more common this compound, involves a specific methodology starting from 2-adamantylamine hydrochloride. researchgate.net This process utilizes a phosgene equivalent, triphosgene, in a reaction facilitated by a base and an appropriate solvent.

The reaction proceeds by treating 2-adamantylamine hydrochloride with triphosgene. researchgate.net Sodium hydrocarbonate (sodium bicarbonate) is used as the base to neutralize the hydrochloride salt and the hydrogen chloride generated during the reaction. Dichloromethane serves as the solvent for this conversion. researchgate.net This method provides a direct route to the 2-substituted isocyanate from its corresponding amine precursor.

The synthesis can be summarized in the following reaction scheme:

Reaction Scheme for 2-Adamantyl Isocyanate Synthesis

Detailed Research Findings

The selection of triphosgene as a reagent is significant as it is a safer, solid alternative to gaseous phosgene for introducing the isocyanate functionality. The use of sodium hydrocarbonate is crucial for the reaction to proceed, as it deprotonates the amine salt to the free amine, which is the reactive species.

The following table details the components and conditions for the synthesis of 2-adamantyl isocyanate.

| Reactant | Reagent | Base | Solvent | Product |

| 2-Adamantylamine hydrochloride | Triphosgene | Sodium hydrocarbonate | Dichloromethane | 2-Adamantyl isocyanate |

Reaction Mechanisms and Reactivity of 1 Adamantyl Isocyanate

Nucleophilic Reactivity of the Isocyanate Group

The isocyanate functional group (-N=C=O) in 1-adamantyl isocyanate is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, the isocyanate carbon is susceptible to attack by various nucleophiles. The general mechanism involves the nucleophilic addition to the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then typically undergoes proton transfer to yield the final stable product. The bulky adamantyl group, a three-dimensional cage-like hydrocarbon, sterically hinders the approach of nucleophiles to some extent but also imparts unique properties to the resulting molecules, such as increased lipophilicity and metabolic stability.

The reaction of this compound with primary and secondary amines is a well-established and efficient method for the synthesis of 1,3-disubstituted ureas. This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to form the stable urea (B33335) linkage.

A general and widely utilized method for synthesizing 1,3-disubstituted ureas involves the reaction of this compound with a variety of amines. For instance, reacting this compound with different fluorine- and chlorine-containing anilines produces a series of halogenated 1,3-disubstituted ureas with yields ranging from 25% to 85%. nih.govmdpi.com Similarly, reactions with other amines, such as those containing a bicyclo[2.2.1]heptane moiety, have been shown to yield the corresponding ureas in up to 82% yield. neicon.ru The reaction conditions can vary, with some syntheses occurring at room temperature over several hours, while others may require heating or the use of a catalyst like triethylamine (B128534) to facilitate the reaction. mdpi.comnih.gov The introduction of methyl groups at the nodal positions of the adamantane (B196018) structure in 1-isocyanato-3,5-dimethyladamantane has been explored to lower the melting point of the resulting urea derivatives. nih.gov

Table 1: Synthesis of 1,3-Disubstituted Ureas from this compound Derivatives and Various Amines

| This compound Derivative | Amine | Product | Yield (%) | Reference |

| 1-[Isocyanato(phenyl)methyl]adamantane | Fluorine/Chlorine-containing anilines | 1,3-Disubstituted ureas | 25-85 | nih.govmdpi.com |

| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | Fluorine/Chlorine-containing anilines | 1,3-Disubstituted ureas | 29-74 | nih.govmdpi.com |

| 1-(Isocyanatomethyl)adamantane | Monohalo- and dihaloanilines | 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas | up to 92 | nih.gov |

| This compound | Common sulfonamide antibiotics | Adamantyl-phenylsulfonamide ureas | - | nih.gov |

| Bicyclo[2.2.1]heptane-2-yl isocyanate | Amines | 1,3-Disubstituted ureas with bicyclic group | up to 82 | neicon.ru |

The synthesis of 4-(3-adamantan-1-yl-ureido)butyric acid is achieved through the reaction of this compound with 4-aminobutanoic acid. sigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in a solvent such as dimethylformamide (DMF). sigmaaldrich.com The amino group of 4-aminobutanoic acid acts as the nucleophile, attacking the isocyanate carbon to form the urea linkage. This particular derivative is of interest as it incorporates a polar carboxylic acid group, which can improve the water solubility of the otherwise lipophilic adamantyl-containing compound. researchgate.net

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). ontosight.ainih.govresearchgate.net Its synthesis involves the reaction of this compound with 12-aminododecanoic acid. nih.gov This reaction results in the formation of a urea linkage between the adamantyl moiety and the long-chain amino acid. ontosight.ai AUDA's structure, featuring a bulky adamantane group, a urea pharmacophore, and a long alkyl chain terminating in a carboxylic acid, provides a combination of lipophilic and hydrophilic properties. ontosight.ainih.gov While an efficient synthesis method has been reported, the compound's high melting point and limited solubility can present challenges in formulation. nih.govresearchgate.net

Adamantyl-phenylsulfonamide ureas can be synthesized by reacting this compound with common sulfonamide antibiotics. nih.gov This reaction is often facilitated by microwave heating at elevated temperatures, for example at 200°C for 10 minutes, in the presence of a base like triethylamine. nih.gov The introduction of the sulfonamide group is a strategy aimed at increasing the solubility of these compounds compared to the first-generation adamantyl phenyl ureas. nih.gov

The synthesis of 1-adamantan-1-yl-3-(hydroxyalkyl)ureas is accomplished through the reaction of this compound with hydroxyalkylamines. sigmaaldrich.com In this reaction, the amino group of the hydroxyalkylamine selectively attacks the isocyanate carbon over the hydroxyl group due to its higher nucleophilicity. This leads to the formation of the urea linkage while retaining the hydroxyl functionality on the alkyl chain. This class of compounds incorporates a polar hydroxyl group, which can influence their physical properties and potential biological interactions.

Reactions with Amines to Form Urea Derivatives

Self-Condensation to Symmetrical Ureas

This compound can undergo self-condensation to form symmetrical N,N'-bis(adamantan-1-yl)urea. This reaction typically occurs in the presence of a catalyst. For instance, the self-condensation of substituted adamantan-1-yl isocyanates in tetrahydrofuran (B95107) (THF) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has been shown to produce symmetrical ureas in high yields of 91–96%. researchgate.netresearchgate.net This method provides a direct route to these ureas without needing the corresponding amine. researchgate.netresearchgate.net

The hydrolysis of 3-bromoadamantan-1-yl isocyanate in the presence of a catalytic amount of DBU also results in the formation of the corresponding symmetrical N,N′-bis(3-bromoadamantan-1-yl)urea with a 60% yield. researchgate.net These symmetrical ureas are of interest as they have been investigated as potential inhibitors of soluble epoxide hydrolase (sEH). researchgate.netresearchgate.net The introduction of substituents on the adamantane ring can lead to ureas with lower melting points and better water solubility. researchgate.netresearchgate.net

Formation of Urea Derivatives with Modified Adamantane Frameworks

The reactivity of this compound extends to the synthesis of a variety of urea derivatives by reacting with amines that possess modified adamantane frameworks or other functional groups. These reactions are significant for developing compounds with specific biological activities, such as sEH inhibitors. researchgate.netnih.gov

For example, substituted adamant-1-yl isocyanates react with 4-[(4-aminocyclohexyl)oxy]benzoic acid and 1-(4-aminopiperidin-1-yl)propan-1-one (B2795840) in dimethylformamide (DMF) to yield the corresponding ureas in high yields (90-95%). researchgate.net These resulting ureas exhibit reduced melting points and increased water solubility, along with potent inhibitory activity against sEH. researchgate.net

Furthermore, 1-[isocyanato(phenyl)methyl]adamantane, a derivative with a phenylmethylene spacer, reacts with various fluorine- or chlorine-containing anilines to produce a series of 1,3-disubstituted ureas with yields ranging from 25% to 85%. nih.gov Similarly, reacting 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane with these anilines and trans-4-amino-(cyclohexyloxy)benzoic acid gives another set of ureas in 29–74% yield. nih.gov The modification of the adamantane framework, such as the introduction of methyl groups at the nodal positions, has been observed to influence the melting points of the resulting ureas. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| Substituted adamantan-1-yl isocyanates | Self (with DBU catalyst) | THF | Symmetrical N,N'-Bis(R-adamantan-1-yl)ureas | 91–96% | researchgate.netresearchgate.net |

| 3-Bromoadamantan-1-yl isocyanate | Water (with DBU catalyst) | Not Specified | N,N′-bis(3-bromoadamantan-1-yl)urea | 60% | researchgate.net |

| R-Adamant-1-yl isocyanates | 4-[(4-Aminocyclohexyl)oxy]benzoic acid | DMF | Corresponding Urea Derivative | 90-95% | researchgate.net |

| R-Adamant-1-yl isocyanates | 1-(4-Aminopiperidin-1-yl)propan-1-one | DMF | Corresponding Urea Derivative | 90-95% | researchgate.net |

| 1-[Isocyanato(phenyl)methyl]adamantane | Fluorine/Chlorine-containing anilines | Not Specified | 1,3-Disubstituted Ureas | 25–85% | nih.gov |

| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | Fluorine/Chlorine-containing anilines | Not Specified | 1,3-Disubstituted Ureas | 29–74% | nih.gov |

Thiol-Isocyanate Reactions for Conjugation

The reaction between a thiol and an isocyanate, often termed a "click" reaction, is a highly efficient method for forming a stable thiocarbamate linkage. This reaction is particularly useful for the conjugation of molecules and the functionalization of surfaces and nanoparticles. smolecule.comrsc.orgusm.edu this compound can be used in these reactions to introduce the bulky and lipophilic adamantyl group onto various substrates. chemicalbook.comsigmaaldrich.com

The base-catalyzed thiol-isocyanate reaction proceeds rapidly and with high efficiency at room temperature. usm.edu Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (NEt₃) are commonly employed. rsc.orgusm.eduacs.org This chemistry is attractive due to its tolerance of a wide range of functional groups and its ability to proceed in the presence of oxygen and water, although isocyanates themselves can be water-sensitive. usm.edu

A key application of this reaction is the functionalization of nanoparticles. Thiol-modified nanoparticles can be reacted with this compound to attach adamantyl moieties to their surface, which can alter their properties for applications like targeted drug delivery. smolecule.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Similarly, polymer brushes functionalized with isocyanate groups can be modified by reacting them with thiols like 1-adamantanethiol (B1212722) to create functional surfaces. rsc.org

Reactions with Hydroxyalkylamines

This compound readily reacts with hydroxyalkylamines to form 1-adamantan-1-yl-3-(hydroxyalkyl)ureas. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In this reaction, the highly reactive isocyanate group preferentially reacts with the amine group of the hydroxyalkylamine over the hydroxyl group. researchgate.net The greater nucleophilicity of the amine compared to the hydroxyl group drives this selectivity, leading to the formation of a urea linkage. researchgate.net This reaction provides a straightforward method for synthesizing urea derivatives containing a hydroxyl functionality.

Cycloaddition Reactions

Dipolar Cycloaddition Reactions with Nitrones

1,3-Dipolar cycloaddition reactions involving nitrones are a versatile method for synthesizing five-membered heterocyclic compounds known as isoxazolidines. acs.orgsemanticscholar.orgresearchgate.net In these reactions, the nitrone acts as a 4π component and reacts with a 2π component, the dipolarophile. semanticscholar.org Isocyanates, including this compound, can serve as the dipolarophile, where either the C=N or C=O double bond can participate in the cycloaddition. acs.org Reaction with the C=N bond leads to the formation of 1,2,4-oxadiazolidin-5-ones, while reaction with the C=O bond yields 1,4,2-dioxazolidines. acs.org Computational studies have shown that the formation of 1,2,4-oxadiazolidin-5-ones is generally favored both kinetically and thermodynamically. acs.org

The reactivity and stereoselectivity of these cycloadditions can be influenced by the substituents on both the nitrone and the dipolarophile. For instance, adamantane-derived nitrones have been reacted with maleimides to produce isoxazolidines. semanticscholar.org

The mechanism of the 1,3-dipolar cycloaddition between nitrones and isocyanates has been a subject of computational study. acs.org The reaction can proceed through either a concerted or a stepwise mechanism, and the preferred pathway is highly dependent on the solvent polarity. acs.org

Concerted Mechanism: In the gas phase and in apolar solvents like hexane (B92381) and toluene (B28343), the reaction follows a concerted mechanism. acs.org This is consistent with the classical understanding of pericyclic reactions, where bond formation occurs in a single transition state. researchgate.netanu.edu.au

Stepwise Mechanism: In polar solvents such as dichloromethane (B109758), chloroform (B151607), and acetonitrile, the reaction mechanism shifts to a stepwise process. acs.org This pathway involves the formation of a zwitterionic intermediate. acs.org The first step is the nucleophilic attack of the nitrone oxygen on the central carbon atom of the isocyanate group. This step is facilitated by the stabilization of the resulting charged intermediate in a polar medium. The second step is the rate-limiting step and involves the ring-closure to form either the 1,2,4-oxadiazolidin-5-one or the 1,4,2-dioxazolidine. acs.org

The choice between the concerted and stepwise pathway is a fine balance of electronic and solvent effects. While concerted mechanisms are often favored for typical 1,3-dipolar cycloadditions, the presence of the highly polar isocyanate group and the influence of polar solvents can make the stepwise mechanism competitive or even dominant. acs.orgresearchgate.net

| Reaction | Reactants | Mechanism | Influencing Factors | Product(s) | Reference |

| Dipolar Cycloaddition | Nitrones and Isocyanates | Concerted | Gas phase, Apolar solvents | 1,2,4-Oxadiazolidin-5-ones and 1,4,2-Dioxazolidines | acs.org |

| Dipolar Cycloaddition | Nitrones and Isocyanates | Stepwise | Polar solvents | 1,2,4-Oxadiazolidin-5-ones and 1,4,2-Dioxazolidines | acs.org |

Influence of Solvent Polarity on Reaction Mechanism

The mechanism of reactions involving isocyanates can be significantly influenced by the polarity of the solvent used. numberanalytics.com Polar solvents are known to stabilize charged or highly polar transition states and intermediates, which can alter the reaction pathway. numberanalytics.comacs.org For cycloaddition reactions involving isocyanates, a shift in the reaction mechanism from a concerted process in nonpolar solvents to a stepwise mechanism in polar solvents has been observed. acs.org

In apolar solvents like hexane and toluene, these reactions tend to proceed through a concerted mechanism. acs.org However, with an increase in solvent polarity, such as when using dichloromethane, chloroform, or acetonitrile, the reaction can switch to a stepwise pathway. acs.org This is because polar solvents can stabilize polar intermediates, making a two-step process energetically favorable. acs.org In such stepwise mechanisms, the first step often involves a nucleophilic attack on the central carbon of the isocyanate group, forming an intermediate that is stabilized by the polar medium. acs.org The rate-limiting step in these polar solvent-mediated reactions can be the second step, where the intermediate proceeds to the final product. acs.org

While specific studies detailing the solvent polarity effect exclusively on this compound are not prevalent, the general principles apply. In the context of Rh(III)-catalyzed amidation, the use of alternative solvents like dichloromethane (CH₂Cl₂) and tert-butanol (B103910) (tBuOH) provided good yields for the amidation of C-H bonds with isocyanates, though they did not improve the product ratios compared to the primary solvent system. nih.gov This indicates that while solvent choice is crucial for reaction success, its influence on selectivity may vary depending on the specific catalytic cycle. nih.gov

Catalytic Transformations Involving this compound

The sterically bulky adamantyl group imparts unique reactivity to this compound, making it a valuable substrate in various catalytic transformations for the synthesis of complex amides and other nitrogen-containing compounds.

Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates

Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for forming C-N bonds. nih.govlookchem.com This method allows for the direct amidation of aryl and vinyl C-H bonds using isocyanates, providing an atom-economical route to N-acyl anthranilamides and β-enamine amides. nih.gov The reaction typically employs a catalyst system like [Cp*RhCl₂]₂/AgSbF₆. nih.gov

The scope of this transformation has been tested with a variety of isocyanates, including the sterically demanding this compound. nih.gov The addition of this compound to N-acyl enamine substrates was successful, affording the corresponding amide product in a modest yield of 40%. nih.gov This demonstrates that despite its significant steric hindrance, this compound can participate in these C-H activation cycles, although its efficiency may be lower compared to less bulky isocyanates. nih.gov

Table 1: Rh(III)-Catalyzed Amidation with Various Isocyanates

| Isocyanate | Product Yield |

| Phenyl isocyanate | Good |

| This compound | 40% nih.gov |

| Isocyanate from Phenylalanine | 65% nih.gov |

Hydroboration Reactions of Isocyanates

Hydroboration, the addition of a boron-hydrogen bond across a C=N or C=O double bond, is a fundamental transformation in organic synthesis. nih.govacs.org The catalytic hydroboration of isocyanates provides a route to N-boryl formamides, which are precursors to formamides and other valuable nitrogenous compounds. researchgate.netchemrxiv.org Various catalysts, including those based on aluminum and zerovalent carbon compounds, have been developed for this purpose. researchgate.netchemrxiv.org

This compound has been successfully used as a substrate in these reactions. For instance, using a conjugated bis-guanidinate stabilized aluminum dihydride catalyst, the hydroboration of this compound with pinacolborane (HBpin) was achieved. chemrxiv.org

Formation of N-Boryl Formamide (B127407) Products

The monohydroboration of isocyanates selectively reduces one of the double bonds (typically the C=O bond) to yield N-boryl formamides. researchgate.netchemrxiv.org In the case of this compound, its reaction with HBpin in the presence of an aluminum catalyst resulted in the formation of the corresponding N-(1-adamantyl)-N'-(pinacolboryl)formamide. chemrxiv.org The reaction showed high conversion, with a 95% formation of the product as observed by ¹H NMR spectroscopy. chemrxiv.org This selective partial reduction highlights the catalyst's ability to handle sterically bulky alkyl isocyanates. chemrxiv.org

Catalytic vs. Catalyst-Free Hydroboration

The hydroboration of isocyanates can proceed under both catalytic and catalyst-free conditions, though the outcomes can differ significantly. rsc.org Catalyst-free approaches have been demonstrated, sometimes leading to deoxygenative hydroboration to form N-methylamines. rsc.org However, these reactions may require harsh conditions or long reaction times. researchgate.net

In contrast, catalytic systems offer milder reaction conditions and greater control over selectivity. researchgate.netchemrxiv.orgrsc.org For the aluminum-catalyzed hydroboration of this compound, no product formation was observed in the absence of the catalyst, underscoring the essential role of the catalyst in promoting this transformation. chemrxiv.org Similarly, for carbodiimide (B86325) hydroboration, treatment with 9-borabicyclo[3.3.1]nonane (9-BBN) in the absence of a catalyst required harsh conditions (160 °C) and resulted in a mixture of products. allegraliberman-martin.com This emphasizes the advantage of using catalysts to achieve efficient and selective hydroboration at lower temperatures.

Influence of Catalyst Structure on Efficiency

The efficiency and outcome of isocyanate hydroboration are highly dependent on the structure of the catalyst employed. researchgate.netchemrxiv.org Studies comparing different Lewis basic organocatalysts revealed significant differences in activity. researchgate.net For the hydroboration of hexyl isocyanate, cyclic carbodiphosphoranes exhibited the highest catalytic activity, providing a 99% yield of the N-boryl formamide product within 15 minutes. researchgate.net In contrast, other catalysts like N-heterocyclic carbenes (NHCs) and phosphorus ylides showed diminished yields under the same conditions. researchgate.net Some potential catalysts, such as certain carbodicarbenes, were found to be completely inactive. researchgate.net

The nature of the metal in metal-based catalysts also plays a crucial role. Comparative studies on the hydroboration of aldehydes and ketones using N-adamantyl-iminopyrrolyl complexes showed that alkali metal catalysts (Li, Na, K) were generally more active than the corresponding alkaline earth metal catalysts (Mg, Ca). nih.govacs.org Specifically, the potassium complex showed the highest activity. nih.govacs.org This demonstrates that subtle changes in the catalyst's metal center and ligand framework can profoundly impact its efficiency in hydroboration reactions. nih.gov

Table 2: Influence of Catalyst Type on Isocyanate Hydroboration

| Catalyst Type | Substrate | Activity/Yield | Reference |

| Cyclic Carbodiphosphorane | Hexyl Isocyanate | 99% yield in 15 min | researchgate.net |

| N-Heterocyclic Carbene (IPr) | Hexyl Isocyanate | Lower yield | researchgate.net |

| Phosphorus Ylide (Ph₃PCH₂) | Hexyl Isocyanate | Lower yield | researchgate.net |

| Aluminum Dihydride | This compound | 95% formation | chemrxiv.org |

Cyclotrimerization to Isocyanurate Products

The cyclotrimerization of isocyanates is a significant reaction that produces 1,3,5-triazine-2,4,6-trione structures, commonly known as isocyanurates. This process involves the cyclic combination of three isocyanate molecules. In the case of this compound, the bulky and sterically demanding adamantyl group plays a crucial role in its reactivity.

The generally accepted mechanism for this transformation, particularly for anionic polymerization, involves the initial nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group. nih.gov This forms an anionic intermediate that subsequently reacts with two more isocyanate molecules in a stepwise fashion to form the stable six-membered isocyanurate ring. nih.gov This cyclotrimerization is a known competing reaction for primary aliphatic isocyanates under certain conditions. researchgate.net For tertiary aliphatic isocyanates such as this compound, cyclotrimerization to the corresponding isocyanurate can also be observed, particularly when the isocyanate is present in excess. researchgate.net

Various catalysts have been developed to facilitate this reaction for both aromatic and aliphatic isocyanates. google.com Common industrial catalysts are often based on carboxylates, such as potassium acetate (B1210297). nih.gov Studies have revealed that these carboxylates may act as pre-catalysts, reacting with the isocyanate to form more nucleophilic deprotonated amide species that are the true active catalysts in the trimerization cycle. nih.govresearchgate.net Other catalytic systems, for instance, a combination of dibenzylamine (B1670424) and a secondary amine, have also been patented for this purpose. google.com

However, the significant steric hindrance of the adamantyl group can inhibit this reaction. In studies involving the copolymerization of epoxides and isocyanates, this compound was tested as a reactant. wiley.com Under the studied conditions, no formation of the corresponding isocyanurate trimer was detected, a result attributed to the steric bulk of the adamantyl moiety preventing the necessary molecular arrangement for cyclization. wiley.com This indicates that while the cyclotrimerization pathway exists, its feasibility is highly dependent on the specific reaction conditions and the presence of competing reaction pathways.

Mechanistic Investigations

The elucidation of reaction mechanisms for this compound involves a combination of advanced computational and experimental techniques. These methods provide insight into the energetics, pathways, and transient species that govern its chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction pathways. For isocyanate reactions, DFT studies have been instrumental in moving beyond generalized mechanisms to reveal more complex, multi-step processes. researchgate.net

Computational studies on the acetate-catalyzed cyclotrimerization of aliphatic isocyanates have shown that the mechanism is not a simple consecutive addition. researchgate.net Instead, DFT calculations helped uncover a more intricate system involving the activation of the acetate pre-catalyst and the operation of two interconnected catalytic cycles. researchgate.net Quantum chemical calculations can be used with predictive accuracy to guide the spectroscopic identification of reactive intermediates formed during the catalytic cycle. nih.gov

DFT methods are also employed to explore the potential energy surfaces of different reaction channels. For example, in cycloaddition reactions between nitrones and isocyanates, DFT calculations at the M06-2X/cc-pVTZ level of theory revealed that the mechanism can shift from concerted to stepwise depending on the polarity of the solvent. acs.org Similar computational approaches have been used to analyze the reaction steps in titanium-catalyzed nitrene transfer to isocyanides, where the energies of intermediates and transition states were calculated to map out the entire reaction profile. nih.gov These studies showcase how DFT can be applied to understand the detailed pathways of reactions involving isocyanate functional groups.

The kinetic isotope effect (KIE) is a critical tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org By measuring the ratio of rate constants (kL/kH), valuable information about bond-breaking or bond-forming events in the rate-determining step of a reaction can be obtained. wikipedia.org

Secondary kinetic isotope effects (SKIEs), where the isotopically labeled atom's bond is not directly broken or formed, are also highly informative. wikipedia.org For instance, α-deuterium KIE studies have been used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org In the context of adamantyl-containing compounds, the α-deuterium kinetic isotope effect for the solvolysis of 1-(1-adamantyl)ethyl methanesulfonate (B1217627) was determined to be 1.14, providing insight into the nature of the transition state for that specific reaction. researchgate.net

While KIE is a well-established method for mechanistic investigation, specific KIE studies focusing on the cyclotrimerization of this compound are not widely reported in the literature. Nevertheless, the application of KIE to related adamantyl systems demonstrates its potential utility in probing the transition states of reactions involving this bulky alkyl isocyanate. researchgate.net

The comprehensive understanding of a reaction mechanism requires the characterization of transient species, including high-energy transition states and short-lived intermediates. nih.govnih.gov A combination of computational modeling and experimental detection is often employed for this purpose.

In the study of acetate-initiated isocyanate cyclotrimerization, investigations revealed that the carboxylate is merely a pre-catalyst. nih.gov The reaction of the carboxylate with an excess of isocyanate leads to the irreversible formation of deprotonated amide species. nih.gov These amides are highly nucleophilic and serve as the true active catalysts and key intermediates in the anionic trimerization process. nih.gov The identification of these reactive intermediates was supported by both quantum chemical calculations and spectroscopic analysis. nih.govresearchgate.net

DFT calculations are particularly suited for mapping the energy profile of a reaction, including the structures of all intermediates and transition states. In a study of titanium-catalyzed carbodiimide synthesis, DFT was used to model the key steps of the reaction:

1,1-migratory insertion: This step proceeds from an initial intermediate (IM1) through a transition state (TS1) to form a second intermediate (IM2). nih.gov

Product release: The release of the carbodiimide product from the metal center involves another transition state (TS2) leading to the final intermediate (IM3). nih.gov

This type of detailed analysis, which identifies and characterizes the energetics and geometries of transient species, is fundamental to building a complete mechanistic picture of complex chemical transformations involving reactants like this compound. nih.gov

Applications in Medicinal and Biological Chemistry

Design and Synthesis of Pharmacologically Active Compounds

1-Adamantyl isocyanate is a key reagent for introducing the adamantyl moiety into drug candidates. This is often achieved through its reaction with amines to form stable urea (B33335) linkages. researchgate.netsigmaaldrich.com This strategy has been extensively employed in the development of potent enzyme inhibitors and other therapeutic agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. tandfonline.comnih.gov Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for conditions like hypertension, inflammation, and pain. tandfonline.comnih.govnih.gov

A significant class of potent sEH inhibitors is based on 1,3-disubstituted ureas containing an adamantane (B196018) residue. tandfonline.com this compound is a direct precursor to these compounds, reacting with various amines to generate a library of potential inhibitors. researchgate.netnih.gov The adamantyl group is thought to be indispensable for high inhibitory activity in many urea-based sEH inhibitors due to the lipophilic nature of the enzyme's active site. mdpi.com Symmetrical diureas, synthesized from adamantyl isocyanates, have also been developed and shown to be potent sEH inhibitors. nih.gov For instance, 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] has demonstrated potent, slow, and tight-binding inhibition of sEH. nih.gov

The following table showcases some adamantyl urea derivatives and their sEH inhibitory activities:

| Compound Name | Structure | IC50 (nM) for human sEH | Reference |

| t-AUCB (4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid) | 0.5 | tandfonline.comescholarship.org | |

| APAU (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) | Not specified | tandfonline.com | |

| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | 0.5 | nih.gov |

IC50 represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of adamantyl urea-based sEH inhibitors. These studies have revealed several key insights:

The Adamantyl Group: The bulky and lipophilic adamantane moiety is a critical feature for potent sEH inhibition, fitting well into the hydrophobic active site of the enzyme. mdpi.comresearchgate.net Replacement of the adamantyl group with smaller or larger polycyclic hydrocarbons can still result in potent inhibitors, indicating the active site can accommodate various sizes, though adamantane remains a highly effective choice. escholarship.org

The Urea Linkage: The urea group is a key pharmacophore that forms tight hydrogen bonds with amino acid residues, such as Asp335, in the active site of sEH. acs.org

Substitutions on the Adamantane Ring: Introducing substituents like fluorine or chlorine onto the adamantane core can significantly increase inhibitory potency, with some fluorinated and chlorinated derivatives exhibiting picomolar efficacy. tandfonline.comresearchgate.net

The Second Pharmacophore: The nature of the group attached to the other side of the urea moiety also plays a significant role. For example, in pyrazole-based dual inhibitors, the spacer length between the adamantyl urea and the pyrazole (B372694) core influences sEH inhibitory activity. nih.gov

While highly potent, early adamantane-containing sEH inhibitors often suffered from poor pharmacokinetic properties, including low bioavailability and metabolic instability, largely due to the high lipophilicity of the adamantane group. tandfonline.comnih.gov The adamantane moiety is susceptible to oxidation by metabolic enzymes. tandfonline.comresearchgate.net

Several strategies have been employed to address these limitations:

Introduction of Polar Groups: Incorporating polar groups into the inhibitor structure can improve water solubility and metabolic stability. researchgate.net However, this can sometimes lead to a decrease in inhibitory potency. researchgate.net

Halogenation: The introduction of fluorine or chlorine atoms to the adamantane ring has been shown to not only enhance inhibitory activity but also to partially block metabolically sensitive positions, potentially improving metabolic stability. tandfonline.comresearchgate.net

Bioisosteric Replacement: Replacing the urea with a thiourea (B124793) group can increase solubility. Thiourea derivatives, while sometimes less potent than their urea counterparts, can be up to 7-fold more soluble, making them more bioavailable. researchgate.net

Conformational Restriction: Using conformationally restricted linkers, such as a cyclohexane (B81311) ring, between the urea and other parts of the molecule has led to the development of potent and metabolically stable inhibitors. nih.gov

One notable example of a highly successful derivative is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which is not only very potent but also demonstrates good physicochemical properties and high oral bioavailability. nih.gov

Anti-Cancer Agents and Mutant p53 Rescuing Agents

The adamantane scaffold has also been explored in the development of anti-cancer agents. nih.govsciforum.net While much of the direct research in this area has focused on adamantyl isothiocyanates, the close chemical relationship and shared adamantyl moiety mean that findings from isothiocyanate research can provide valuable insights for potential applications of this compound.

In the context of mutant p53 rescuing agents, adamantyl isothiocyanates (Ad-ITCs) have been investigated. acs.orgnih.govx-mol.com These studies have shown that the adamantane moiety is a key structural feature. For example, in a series of Ad-ITCs, the length of the alkyl chain connecting the adamantane to the isothiocyanate group was found to be a crucial determinant of their inhibitory potency against cancer cells with mutant p53. acs.orgnih.govx-mol.com Specifically, the compound with the longest chain between the adamantane and the ITC group displayed the highest growth inhibition. acs.orgnih.govx-mol.com These findings suggest that the adamantane scaffold plays a critical role in the molecule's interaction with its biological target and that modifications, facilitated by precursors like this compound, could be a viable strategy for developing new anti-cancer therapeutics.

Structure-Activity Relationships in Adamantyl Derivatives

The incorporation of an adamantane group, often via this compound, significantly influences the structure-activity relationship (SAR) of bioactive molecules. The bulky and hydrophobic nature of the adamantyl moiety can enhance binding to target proteins, improve metabolic stability, and increase the ability of a compound to penetrate cell membranes. nih.govevitachem.comresearchgate.net

In the development of anti-tuberculosis agents, SAR studies on 1-adamantyl-3-phenyl ureas revealed that the bulky adamantyl group is preferred over smaller alkyl or cycloalkyl groups for potent activity. nih.gov For instance, substituting the adamantyl group with a cyclohexyl or cyclopentyl group led to a considerable decrease in anti-tubercular activity. nih.gov The lipophilicity conferred by the adamantane scaffold is a key factor in modifying pharmacophores to enhance their therapeutic efficacy. nih.govresearchgate.net

Furthermore, in the context of mutant p53 rescuing agents, studies on adamantyl isothiocyanates (Ad-ITCs) have shown that the linker between the adamantane and the isothiocyanate group is a critical determinant of inhibitory potency. nih.gov This highlights that while the adamantyl group is crucial, its positioning and the nature of its linkage to the rest of the molecule are vital for optimizing biological activity. nih.gov

Antimalarial Activity

The adamantane moiety has been explored for its potential to enhance the activity of antimalarial compounds. While research has focused on 1-isocyanoadamantane, the principle of adamantane-enhanced biological activity is relevant to derivatives that can be synthesized from this compound. mdpi.com The introduction of an adamantane fragment into a molecule increases its lipophilicity, which can lead to enhanced biological activity against malaria parasites. mdpi.com

Research has shown that 1-isocyanoadamantane exhibits high inhibitory activity against the Plasmodium yoelii strain, with an IC50 value of 0.04 μM. mdpi.comresearchgate.net This activity is attributed to the presence of the adamantane cage. Although direct synthesis of certain artemisinin-based ureas using this compound has not always yielded discrete products, the potential for adamantane-containing compounds in antimalarial drug discovery remains an area of interest. researchgate.netfrontiersin.org The quinoline (B57606) ring, often found in antimalarial drugs, combined with an adamantyl group, presents a promising scaffold for new therapeutic agents. evitachem.com

The following table summarizes the in vitro antiplasmodial activity of an ethanol (B145695) extract of Erythrina sigmoidea, highlighting the potency of natural extracts that can inspire the design of synthetic compounds, including those incorporating adamantyl moieties. frontiersin.org

| Extract/Compound | Strain | IC50 (µg/mL) |

| Ethanol Extract | Chloroquine-sensitive (3D7) | 6.44 ± 0.08 |

| Ethanol Extract | Chloroquine-resistant (Dd2) | 7.53 ± 0.22 |

| Aqueous Extract | Chloroquine-sensitive (3D7) | 29.51 ± 3.63 |

| Aqueous Extract | Chloroquine-resistant (Dd2) | 35.23 ± 3.17 |

| Chloroquine | Chloroquine-sensitive (3D7) | 0.029 ± 0.0004 |

| Chloroquine | Chloroquine-resistant (Dd2) | 0.64 ± 0.08 |

| Data from in vitro antiplasmodial activity of E. sigmoidea extracts. frontiersin.org |

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is an important enzyme involved in DNA repair and is considered a promising target for anticancer therapies. nih.govrsc.org this compound is a key reagent in the synthesis of urea- and thiourea-based TDP1 inhibitors. nih.gov

A series of novel compounds combining resin acids with adamantane moieties were synthesized and evaluated for their TDP1 inhibitory activity. These compounds, prepared from dehydroabietylamine (B24195) hydrochloride and this compound or isothiocyanate, were found to inhibit TDP1 at micromolar concentrations (0.19–2.3 µM). nih.govresearchgate.net Molecular docking studies suggest that the adamantane derivatives bind to the TDP1 covalent intermediate, with the adamantane moiety making hydrophobic contacts with key amino acid residues. researchgate.net

The design of these inhibitors often involves linking the adamantane group to another pharmacophore, such as a monoterpene, via a linker like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole. semanticscholar.org These hybrid molecules have shown potent TDP1 inhibition, with some derivatives exhibiting IC50 values in the nanomolar range. semanticscholar.org

The table below presents the inhibitory activity of some adamantane-containing compounds against TDP1.

| Compound Type | IC50 (µM) | Reference |

| Abietyl/Dehydroabietyl Ureas/Thioureas with Adamantane | 0.19 - 2.3 | nih.govresearchgate.net |

| Adamantane-Monoterpene Amides/Thioamides | 0.64 (most potent) | mdpi.com |

| Adamantane-Monoterpene Triazoles/Thiadiazoles | 0.35 - 0.57 (most potent) | semanticscholar.org |

| Data from studies on TDP1 inhibitors. nih.govresearchgate.netsemanticscholar.orgmdpi.com |

Bioisosteric Analogues of Ureas with Polycyclic Fragments

This compound is widely used in the synthesis of bioisosteric analogues of ureas containing polycyclic fragments. ter-arkhiv.rusemanticscholar.orgrjeid.com These compounds are of interest as potential enzyme inhibitors, particularly for human soluble epoxide hydrolase (hsEH). semanticscholar.orgrjeid.com

The synthesis typically involves the reaction of this compound or its derivatives with various amines to produce 1,3-disubstituted ureas. ter-arkhiv.rusemanticscholar.orgrjeid.com By introducing different substituents on the adamantane ring, such as fluorine or bromine, researchers can fine-tune the physicochemical properties of the resulting ureas, such as their melting point and lipophilicity. ter-arkhiv.rurjeid.com This allows for the targeted regulation of these properties, which are important for the biological activity of potential enzyme inhibitors. ter-arkhiv.ru

For example, a series of 1,3-disubstituted ureas and diureas were synthesized from (3-bromoadamantan-1-yl)isocyanate and various amines, yielding compounds that are promising hsEH inhibitors. rjeid.com Similarly, (3,5-difluoroadamantan-1-yl)isocyanate has been used to create ureas with altered lipophilicity and melting points compared to their non-fluorinated counterparts. ter-arkhiv.ru

Strategies for Improved Bioavailability and Pharmacokinetics

The adamantane moiety, readily introduced using this compound, plays a crucial role in improving the bioavailability and pharmacokinetic profiles of drug candidates. nih.govresearchgate.net

Derivatization of Carboxylic Acid Functional Groups for Enhanced Solubility

While the lipophilicity of the adamantane group is advantageous, it can also lead to poor aqueous solubility. nih.govucanr.eduresearchgate.net To overcome this, a common strategy is the derivatization of carboxylic acid functional groups in adamantane-containing molecules. ucanr.eduresearchgate.net

For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, the potent inhibitor 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) has limited solubility. ucanr.eduresearchgate.net To address this, the carboxylic acid group of AUDA was modified into various esters. ucanr.eduresearchgate.net This derivatization, which can be achieved through reactions of the parent molecule with different alcohols, resulted in compounds with lower melting points and significantly improved solubility in oil-based formulations. ucanr.eduresearchgate.net These ester derivatives also demonstrated improved oral bioavailability in animal models. ucanr.eduresearchgate.net

The following table shows the effect of esterification on the physical properties and bioavailability of AUDA.

| Compound | Modification | Melting Point (°C) | Solubility Improvement | Bioavailability |

| AUDA (1) | Carboxylic Acid | >100 | - | Poor |

| AUDA Esters (2-15) | Alkyl Esters | 23-66 lower than AUDA | ~5-fold in oil | Improved oral |

| Data from studies on AUDA derivatives. ucanr.eduresearchgate.net |

Role of Adamantane Moiety in Membrane Penetration and Metabolic Stability

The adamantane scaffold is known to enhance the metabolic stability and membrane penetration of drugs. nih.govresearchgate.net Its cage-like structure is relatively inert to metabolic transformation in humans, which can lead to a better pharmacokinetic profile and a longer elimination half-life. nih.gov

The lipophilic nature of adamantane facilitates the passage of molecules across cell membranes, which can lead to increased activity of the compound. nih.gov For example, the cisplatin (B142131) analog LA-12, which contains 1-adamantylamine, showed enhanced cytotoxicity against cisplatin-resistant cancers, an effect attributed to its improved ability to penetrate the cell membrane. nih.gov The incorporation of adamantane into various pharmacophores is a widely used strategy to improve drug lipophilicity and metabolic stability, thereby enhancing their pharmacokinetic properties. nih.govresearchgate.net

Applications in Materials Science and Polymer Chemistry

Synthesis of Functionalized Nanoparticles

The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications. 1-Adamantyl isocyanate serves as an effective agent for the functionalization of nanoparticles, imparting the unique characteristics of the adamantane (B196018) group onto the nanoparticle surface.

A prominent method for attaching adamantyl groups to nanoparticles involves the thiol-isocyanate "click" reaction. This reaction is a nucleophilic addition of a thiol group to the isocyanate group, forming a stable thiourethane linkage. The process typically involves nanoparticles that have been pre-functionalized with thiol groups on their surface. When these thiol-modified nanoparticles are reacted with this compound, the adamantyl group becomes covalently bonded to the nanoparticle surface.

The reaction is known for its high efficiency and selectivity, proceeding under mild conditions, often with the use of a base catalyst to facilitate the generation of a strong nucleophile. monash.eduresearchgate.net This method provides a straightforward and robust way to create adamantyl-functionalized nanoparticles, which can then be used in a variety of applications.

The functionalization of nanoparticles with adamantane moieties using this compound opens up possibilities for their use in targeted drug delivery systems. mdpi.comnih.gov The lipophilic nature of the adamantane cage can enhance the interaction of the nanoparticles with cell membranes, potentially improving cellular uptake. mdpi.com Furthermore, the adamantyl group is a well-known guest molecule for cyclodextrin hosts. mdpi.com This strong and specific host-guest interaction can be exploited to develop drug delivery systems where adamantyl-functionalized nanoparticles are targeted to specific sites by cyclodextrin-bearing targeting ligands. mdpi.comsigmaaldrich.com This non-covalent interaction provides a versatile platform for creating modular and responsive drug delivery vehicles. The adamantane group can act as a molecular anchor, facilitating the self-assembly of supramolecular structures on the nanoparticle surface, which can be designed to release a therapeutic payload in response to specific stimuli. mdpi.com

Supramolecular Chemistry and Self-Associating Systems

The adamantane group's size, shape, and ability to engage in van der Waals and hydrophobic interactions make it a key building block in supramolecular chemistry. This compound is a crucial starting material for incorporating this functionality into molecules designed for self-assembly and the construction of complex supramolecular architectures.

The reaction of this compound with amines readily yields adamantyl-containing ureas. Similarly, its reaction with diamines produces diureas. These urea (B33335) and diurea derivatives are excellent components for forming supramolecular complexes due to their capacity for directional hydrogen bonding through the urea moiety. nih.govresearchgate.net The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the hydrogen atoms on the nitrogen atoms serve as hydrogen bond donors. researchgate.net This predictable hydrogen bonding pattern, combined with the bulky adamantyl groups, directs the self-assembly of these molecules into well-defined supramolecular structures, such as tapes, ribbons, and capsular assemblies. researchgate.net These assemblies are held together by a network of intermolecular hydrogen bonds, creating stable and ordered supramolecular complexes. nih.govresearchgate.net

In the architecture of rotaxanes, which are mechanically interlocked molecules, bulky "stopper" groups are required to prevent the dethreading of a macrocyclic ring from a linear "axle." The considerable volume of the adamantyl group makes adamantane derivatives synthesized from this compound ideal candidates for these stopper groups in rotaxanes. isaac-scientific.comresearchgate.net

Furthermore, the high affinity of the adamantyl group for the cavity of β-cyclodextrin is a cornerstone of its use in constructing supramolecular polymers. isaac-scientific.comnih.gov Adamantyl-containing compounds can act as "guest" monomers that thread into cyclodextrin "host" molecules to form long, polymer-like chains held together by host-guest interactions rather than covalent bonds. isaac-scientific.comrsc.org This results in the formation of supramolecular cyclodextrin polymers, which can exhibit interesting properties such as stimuli-responsiveness and self-healing capabilities. isaac-scientific.comnih.gov

Amphiphiles are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. When the hydrophobic part is an adamantane group introduced via this compound, the resulting adamantane-incorporated amphiphiles exhibit distinct self-associative properties in solution. ukhsa.gov.uktandfonline.comkent.ac.uk These amphiphiles can self-assemble into various aggregates, such as micelles and vesicles, in aqueous environments to minimize the exposure of the hydrophobic adamantane group to water. nih.gov The stability and size of these aggregates can be investigated using techniques like dynamic light scattering (DLS) and the determination of the critical aggregation concentration (CAC). ukhsa.gov.ukkent.ac.uk

Below is a table summarizing the self-associative properties of two novel adamantane-appended supramolecular self-associating amphiphiles (SSAs), designated as SSA 1 and SSA 3, in a H₂O/EtOH 19:1 solution. kent.ac.uk

| Property | SSA 1 | SSA 3 |

| Critical Aggregate Concentration (CAC) | 85.4 mM | 6 mM |

| Zeta Potential at CAC | -36 mV | -8 mV |

| Aggregate Size (d.nm) | Not specified | 127 nm |

The data indicates that SSA 3 forms aggregates at a much lower concentration than SSA 1, suggesting a stronger driving force for self-association. However, the aggregates of SSA 1 exhibit a higher zeta potential, indicating greater colloidal stability. kent.ac.uk The study of these self-associative properties is crucial for the development of new materials with applications in areas such as encapsulation and delivery.

Host-Guest Interactions with Cyclodextrins

The adamantane moiety of this compound is particularly well-suited for forming strong host-guest inclusion complexes with β-cyclodextrin (β-CD). acs.orgnih.gov This interaction is driven by the hydrophobic effect, as the nonpolar adamantyl group is encapsulated within the hydrophobic inner cavity of the cyclodextrin molecule in aqueous environments. acs.orgresearchgate.net The size and shape complementarity between the adamantyl group and the β-cyclodextrin cavity results in a high association constant, typically on the order of 104 to 105 M-1, indicating a strong and stable complex formation. nih.govresearchgate.net

This robust and specific non-covalent interaction has been harnessed in various supramolecular systems. By functionalizing polymers or dendrimers with this compound, materials can be created that readily form complexes with cyclodextrin-modified counterparts. For instance, adamantyl-modified poly(propyleneimine) (PPI) dendrimers have been synthesized by reacting the primary amine groups of the dendrimer with this compound. acs.org These functionalized dendrimers have been shown to effectively interact with β-cyclodextrin. acs.orgresearchgate.net

Key Research Findings: